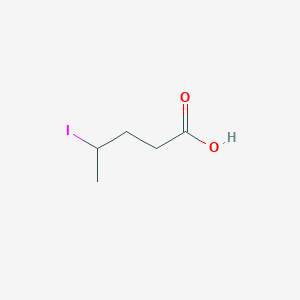

4-Iodopentanoic acid

Description

4-Iodopentanoic acid (C₅H₉IO₂) is a halogenated carboxylic acid featuring an iodine substituent at the fourth carbon of the pentanoic acid backbone. Iodinated organic compounds are pivotal in organic synthesis, particularly in cross-coupling reactions and as intermediates in pharmaceuticals .

Properties

CAS No. |

84197-39-7 |

|---|---|

Molecular Formula |

C5H9IO2 |

Molecular Weight |

228.03 g/mol |

IUPAC Name |

4-iodopentanoic acid |

InChI |

InChI=1S/C5H9IO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

DEZIAZAXWTVUTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodopentanoic acid can be synthesized through several methods. One common approach involves the halogenation of pentanoic acid derivatives. For instance, the reaction of 4-pentenoic acid with iodine in the presence of a catalyst can yield 4-Iodopentanoic acid. Another method involves the use of 4-pentenoic acid ester, which undergoes hydrolysis and subsequent iodination to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Iodopentanoic acid often involves the use of large-scale halogenation reactors. The process typically includes the reaction of pentanoic acid or its derivatives with iodine under controlled conditions to ensure high yield and purity. The reaction is followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodopentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Elimination Reactions: Under certain conditions, 4-Iodopentanoic acid can undergo elimination to form alkenes.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of various substituted pentanoic acids.

Oxidation: Formation of 4-oxopentanoic acid.

Reduction: Formation of 4-iodopentanol.

Scientific Research Applications

4-Iodopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodopentanoic acid involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural analogs of 4-iodopentanoic acid, emphasizing functional groups, molecular properties, and applications:

Reactivity and Chemical Behavior

- 4-Iodopentanoic Acid: The iodine atom enhances electrophilicity at C4, making it susceptible to nucleophilic substitution (e.g., Suzuki couplings) or elimination reactions. Its acidity (pKa ≈ 4.5–5.0) is influenced by the electron-withdrawing iodine .

- 4-Pentenoic Acid: The C4 double bond enables addition reactions (e.g., hydrogenation to valeric acid) or polymerization. Less acidic (pKa ~5.0) than iodinated analogs due to weaker electron withdrawal .

- 4-Methylpentanoic Acid: The methyl group donates electron density, reducing acidity (pKa ~5.2) and favoring esterification or amidation .

- 4-Oxopentanoic Acid (Levulinic Acid): The ketone group at C4 increases reactivity toward nucleophiles (e.g., forming levulinate esters) and participates in condensation reactions. Widely used in green chemistry .

Stability and Handling

- 4-Iodopentanoic Acid: Likely light-sensitive and prone to deiodination under basic conditions. Requires storage in amber glass and inert atmospheres, similar to other iodinated compounds .

- 4-Pentenoic Acid: Stable under refrigeration but may polymerize at elevated temperatures .

- Levulinic Acid : Hygroscopic and thermally stable up to 200°C, enabling industrial-scale processing .

Key Research Findings

- Synthetic Utility: 4-Iodopentanoic acid’s iodine atom facilitates cross-coupling reactions, as demonstrated in isotope-labeled compound synthesis (e.g., 3IAA-d4 in metabolomics) .

- Comparative Acidity : Electron-withdrawing groups (iodine, ketone) lower pKa compared to methyl or hydroxyl substituents, impacting solubility and reaction kinetics .

- Safety Considerations: Radioactive iodine handling (e.g., Na¹³¹I in synthesis) requires stringent protocols, unlike non-halogenated analogs .

Biological Activity

4-Iodopentanoic acid, a halogenated fatty acid, has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with 4-iodopentanoic acid, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

4-Iodopentanoic acid is characterized by the presence of an iodine atom at the fourth carbon of a pentanoic acid chain. This structural feature significantly influences its reactivity and biological interactions compared to other similar compounds, such as pentanoic acid and 5-bromopentanoic acid.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Iodopentanoic Acid | Iodine at the fourth position | Distinct reactivity profile due to iodine's presence |

| Pentanoic Acid | No halogen; only carboxyl group | Lacks halogen properties |

| 5-Bromopentanoic Acid | Similar carbon chain; bromine instead of iodine | More reactive due to bromine's electronegativity |

The biological activity of 4-iodopentanoic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate inflammatory responses and affect cellular signaling pathways. For instance, studies have shown that halogenated fatty acids can influence the release of pro-inflammatory cytokines, thereby playing a role in immune modulation.

- Cytokine Modulation : 4-Iodopentanoic acid has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs), suggesting its potential as an anti-inflammatory agent .

- Antiproliferative Effects : The compound has demonstrated antiproliferative activity in various cell lines, indicating its potential utility in cancer therapy. For example, it inhibited cell proliferation by approximately 25% in specific assays involving PBMCs .

In Vitro Studies

A study evaluating the effects of various iodinated fatty acids, including 4-iodopentanoic acid, on PBMCs revealed significant immunomodulatory effects. At concentrations of 50 µg/mL, 4-iodopentanoic acid effectively reduced TNF-α production by up to 60%, comparable to known anti-inflammatory agents like ibuprofen .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity of halogenated compounds. These models suggest that the presence of iodine enhances certain biological activities, likely due to increased lipophilicity and altered interaction with cellular membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.